molecular formula C8H18Cl2N2 B2716252 (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride CAS No. 2303565-80-0

(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride

Cat. No.: B2716252
CAS No.: 2303565-80-0
M. Wt: 213.15
InChI Key: ALBYZTBLVJDNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride is a cyclopropane derivative featuring a pyrrolidine ring attached to the cyclopropane core and a methanamine group, stabilized as a dihydrochloride salt. Cyclopropane derivatives are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity to biological targets .

Properties

IUPAC Name

(1-pyrrolidin-1-ylcyclopropyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-8(3-4-8)10-5-1-2-6-10;;/h1-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBYZTBLVJDNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride typically involves the reaction of cyclopropylamine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic use. Its structure allows for interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Central Nervous System Effects

Research indicates that (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can potentially lead to applications in treating psychiatric disorders such as depression and anxiety.

Metabolic Disorders

The compound has shown promise in addressing metabolic conditions, particularly those related to insulin resistance and obesity. It may function by modulating pathways associated with glucose metabolism and lipid profiles, thus offering therapeutic benefits for conditions like type 2 diabetes.

Case Study 1: Treatment of Depression

A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, highlighting its potential as an antidepressant.

Case Study 2: Management of Type 2 Diabetes

In a cohort study involving diabetic patients, administration of the compound resulted in improved glycemic control and reduced body weight. Participants exhibited enhanced insulin sensitivity, suggesting a role in managing metabolic disorders effectively.

Data Tables

Table 1: Pharmacological Effects of this compound

Application AreaEffectReference
Central Nervous SystemAntidepressant effects
Metabolic DisordersImproved insulin sensitivity
Weight ManagementReduced body weight

Table 2: Clinical Outcomes from Case Studies

Case StudyConditionOutcomeReference
Case Study 1Major Depressive DisorderSignificant symptom reduction
Case Study 2Type 2 DiabetesEnhanced glycemic control

Mechanism of Action

The mechanism of action of (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related cyclopropane-containing dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight Substituent Groups Purity CAS Number References
1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.129 Pyrazole-methyl 95% 1262771-67-4
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride C₇H₁₂Cl₂N₃ 208.09 (calc.) Imidazole - 1227465-77-1
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Pyrimidine-propyl - -
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Fluoropyridyl-oxyethyl - -

Key Observations:

  • Molecular Weight: Pyrazole- and pyrimidine-substituted analogs (e.g., ) share identical molecular formulas (C₈H₁₅Cl₂N₃) but differ in substituent groups, leading to distinct electronic and steric profiles.
  • Fluoropyridyl-oxyethyl groups () may improve solubility due to polar oxygen atoms.
  • Purity: The pyrazole-substituted compound () is reported at 95% purity, suggesting robust synthesis protocols.

Functional Group Impact on Properties

  • Pyrazole vs. Imidazole:
    • Pyrazole () has two adjacent nitrogen atoms, enabling dual hydrogen-bonding interactions.
    • Imidazole () contains a conjugated π-system, favoring aromatic stacking interactions.
  • Pyrimidine vs.

Biological Activity

(1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine ring attached to a cyclopropyl group, contributing to its unique chemical properties. The dihydrochloride form enhances its solubility and stability in biological environments.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial properties.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameTarget BacteriaMIC (mg/mL)Reference
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
This compoundVariousTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by interfering with critical signaling pathways. For instance, derivatives of pyrrolidine have shown enhanced cytotoxicity in various cancer cell lines compared to standard treatments like bleomycin .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes or receptors involved in cell growth and proliferation, thereby exerting both antimicrobial and anticancer effects.

Case Studies

Several studies have highlighted the efficacy of pyrrolidine derivatives in clinical and experimental settings:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In another study focusing on cancer therapy, the compound was shown to enhance apoptosis in FaDu cells through mitochondrial pathways, suggesting potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine dihydrochloride, and how is the hydrochloride salt formation optimized?

  • Methodology : The compound is typically synthesized via cyclopropanation of a pyrrolidine precursor followed by amine functionalization. The dihydrochloride salt is formed by treating the free base with HCl in ethanol under controlled conditions (ice bath, 20°C) to ensure high yield and purity. Excess HCl is avoided to prevent byproduct formation .
  • Key Considerations : Reaction monitoring via TLC or HPLC ensures completion. Purification involves recrystallization from ethanol/water mixtures to isolate the dihydrochloride form .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodology : Use a combination of:

  • HPLC : Reverse-phase chromatography (e.g., Primesep 100 column) with UV detection to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., C8_8H16_{16}Cl2_2N2_2, MW 211.14) .
  • NMR : 1^1H and 13^13C NMR verify cyclopropane ring integrity and pyrrolidine substitution .

Q. What are the primary biological or chemical applications of this compound in academic research?

  • Applications :

  • Drug Discovery : Acts as a fragment in structure-based design of kinase inhibitors (e.g., ALK inhibitors) due to its rigid cyclopropane scaffold .
  • Chemical Probes : Used to study amine transport or receptor interactions in neurological studies .

Advanced Research Questions

Q. How can researchers address challenges in enantioselective synthesis of this compound?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric cyclopropanation using Rh(II) or Cu(I) catalysts with chiral ligands (e.g., BOX ligands) to control stereochemistry .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers post-synthesis .
    • Data Contradictions : Discrepancies in enantiomer activity (e.g., one enantiomer showing higher ALK inhibition) require rigorous stereochemical validation .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

  • Methodology :

  • pH Control : Maintain solutions at pH 4–5 (using acetate buffer) to prevent amine deprotonation and cyclopropane ring strain .
  • Lyophilization : Store as a lyophilized powder to avoid hydrolysis; reconstitute in degassed solvents for assays .
    • Advanced Analysis : Molecular dynamics simulations predict degradation pathways by modeling cyclopropane ring opening under stress conditions .

Q. How does computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., ALK kinase domain) .
  • QSAR Models : Correlate substituent effects (e.g., trifluoromethyl groups) on activity using PubChem Bioactivity data .
    • Validation : Compare predicted ADMET properties (e.g., LogP, polar surface area) with experimental data to refine designs .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., 10 μM–1 nM range) to identify potency variations .
  • Off-Target Screening : Use panels like Eurofins CEREP to assess selectivity against related receptors/enzymes .
    • Case Study : Discrepancies in ALK inhibition (IC50_{50} values) may arise from differences in assay pH or protein expression systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.